molecular formula C10H15N3O B13894955 N-cyclopropyl-5-propan-2-yl-1H-pyrazole-4-carboxamide

N-cyclopropyl-5-propan-2-yl-1H-pyrazole-4-carboxamide

Cat. No.: B13894955
M. Wt: 193.25 g/mol
InChI Key: BCOMJHMSFJJGQB-UHFFFAOYSA-N
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Description

N-cyclopropyl-5-propan-2-yl-1H-pyrazole-4-carboxamide: is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a cyclopropyl group, an isopropyl group, and a carboxamide group attached to a pyrazole ring. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-5-propan-2-yl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materialsThe final step involves the formation of the carboxamide group through amidation reactions under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-5-propan-2-yl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclopropyl-5-propan-2-yl-1H-pyrazole-4-carboxamide has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-cyclopropyl-5-propan-2-yl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and modulating various biochemical pathways. This interaction is facilitated by the unique structural features of the compound, which allow it to fit into the binding pockets of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: N-cyclopropyl-5-propan-2-yl-1H-pyrazole-4-carboxamide is unique due to the combination of its cyclopropyl, isopropyl, and carboxamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying enzyme inhibition mechanisms .

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

N-cyclopropyl-5-propan-2-yl-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C10H15N3O/c1-6(2)9-8(5-11-13-9)10(14)12-7-3-4-7/h5-7H,3-4H2,1-2H3,(H,11,13)(H,12,14)

InChI Key

BCOMJHMSFJJGQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=NN1)C(=O)NC2CC2

Origin of Product

United States

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